molecular formula C12H17N5O5 B032419 Guanosine, 6-O-ethyl- CAS No. 39708-01-5

Guanosine, 6-O-ethyl-

Cat. No. B032419
CAS RN: 39708-01-5
M. Wt: 311.29 g/mol
InChI Key: YZMNBCLMSGJHTI-IOSLPCCCSA-N
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Description

Guanosine 6-O-ethyl (G6E) is a modified guanosine nucleoside that has been studied for its potential therapeutic applications. G6E is a guanosine nucleoside with an additional ethyl group at the 6-position of the guanine ring, and is a structural analog of the natural guanosine nucleoside. G6E has been studied for its potential use in a variety of biochemical, physiological, and therapeutic applications.

Scientific Research Applications

Neuroprotective Properties and CNS Applications

Guanosine, known for its significant functions in cell metabolism, has shown considerable neuroprotective effects in various studies. It modulates extracellular activities in the central nervous system (CNS) and exhibits protective roles in response to degenerative diseases or injuries. Research has identified guanosine's neurotrophic and neuroprotective effects, preventing harmful consequences of seizures, spinal cord injury, pain, mood disorders, and aging-related diseases such as ischemia, Parkinson’s, and Alzheimer’s diseases. Guanosine interacts with glutamatergic and adenosinergic systems and influences calcium-activated potassium channels. Its intracellular mechanisms mitigate oxidative damage, mitochondrial dysfunction, and inflammatory burden, and modulate glutamate transport, showcasing its potential in therapeutic applications for brain disorders (Lanznaster et al., 2016).

Role in Neuropathologies

Further emphasizing its neuroprotective properties, guanosine's role in neuropathologies has been extensively reviewed. It is recognized for reducing neuroinflammation, oxidative stress, and excitotoxicity, and for its trophic effects on neuronal and glial cells. Guanosine's protective impact has been validated in various experimental models of CNS diseases, including ischemic stroke, Alzheimer's disease, Parkinson's disease, spinal cord injury, nociception, and depression. The underlying mechanisms seem to involve activation of intracellular signaling pathways and interaction with the adenosinergic system, stimulating neuroprotective and regenerative processes in the CNS. This positions guanosine as a promising therapeutic target for multiple neuropathologies (Bettio et al., 2016).

Mechanism of Action

Target of Action

Guanosine, a purine nucleoside, is known to interact with several targets in the body. Its primary targets include the adenosine receptors , specifically the A1 and A2A receptors . These receptors are part of the G-protein-coupled receptors (GPCRs) family and play a crucial role in various physiological processes .

Mode of Action

Guanosine interacts with its targets, primarily the adenosine receptors, to mediate several cellular processes. It has been shown that the effects of guanosine on cell proliferation are dependent on the increase in cyclic AMP (cAMP) levels . Moreover, guanosine’s interaction with GPCR heteromerization and its effects on adenosine A1R-A2AR heteromers could open new therapeutic approaches toward purinergic signaling .

Biochemical Pathways

Guanosine is involved in several biochemical pathways. It is necessary for the maintenance of important intracellular processes such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins . Guanosine also modulates glutamate uptake, decreases the production of reactive oxygen species (ROS), improves mitochondrial function, and presents anti-inflammatory properties .

Pharmacokinetics

The pharmacokinetics of guanosine involves its absorption, distribution, metabolism, and excretion (ADME). Guanosine is rapidly cleared from the blood and transferred to tissues after administration . The mean plasma half-lives at the α and β phases were found to be approximately 0.091 and 6.86 hours, respectively . Most of the drug metabolism is achieved by glucuronidation .

Result of Action

Guanosine exerts protective effects in several models of neurotoxicity or neurological disorders. It acts as a neuromodulator mediating several cellular processes, including cell growth, differentiation, and survival . It also presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents . Furthermore, guanosine treatment exerts neuroprotection on Alzheimer’s and Parkinson’s disease in vivo models, ameliorating behavior, cognitive, and motor function .

Action Environment

The action of guanosine can be influenced by various environmental factors. For instance, it is released in the brain under physiological conditions and even more during pathological events, reducing neuroinflammation, oxidative stress, and excitotoxicity . The neurobiological properties of guanosine seem to involve the activation of several intracellular signaling pathways and a close interaction with the adenosinergic system .

Safety and Hazards

Guanosine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .

Future Directions

Guanosine and its derivatives have shown promising results in various fields, including neuroprotection against brain ischemia . Further studies are needed to elucidate the biological significance of guanosine and its derivatives, and their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

Guanosine, 6-O-ethyl- is likely to interact with various enzymes, proteins, and other biomolecules in the body. Guanosine, the parent compound, is known to interact with several intracellular signaling pathways and has a close interaction with the adenosinergic system . This suggests that Guanosine, 6-O-ethyl- may also interact with similar pathways and systems, influencing biochemical reactions.

Cellular Effects

Guanosine, the parent compound, is known to exert neuroprotective properties, reducing neuroinflammation, oxidative stress, and excitotoxicity, as well as exerting trophic effects in neuronal and glial cells . It is plausible that Guanosine, 6-O-ethyl- may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Guanosine is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that Guanosine, 6-O-ethyl- may exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

Guanosine has been shown to have protective effects in several in vitro and/or in vivo experimental models of central nervous system diseases

Dosage Effects in Animal Models

Guanosine has been shown to exert neuroprotective effects in several animal models of neurotoxicity or neurological disorders

Metabolic Pathways

Guanosine is known to be a key substrate for the biosynthesis of guanosine 5’-diphosphate (GDP)-l-fucose . It is plausible that Guanosine, 6-O-ethyl- may be involved in similar metabolic pathways.

Transport and Distribution

Guanosine triphosphatases, which process guanosine triphosphate, are known to operate in signal transduction, protein synthesis, intracellular transport of vesicles, translocation of proteins across cellular membranes, and organization of the cytoskeleton and cell adhesion plaques . It is plausible that Guanosine, 6-O-ethyl- may be transported and distributed in a similar manner.

Subcellular Localization

Guanosine and its derivatives are essential constituents of all living cells, exerting intracellular and extracellular signaling roles in diverse physiological processes

properties

IUPAC Name

(2R,3R,4S,5R)-2-(2-amino-6-ethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O5/c1-2-21-10-6-9(15-12(13)16-10)17(4-14-6)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMNBCLMSGJHTI-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960304
Record name 6-Ethoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39708-01-5
Record name Guanosine, 6-O-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039708015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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